
Norgesic forte
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norgesic forte, also known as this compound, is a useful research compound. Its molecular formula is C41H49N5O14 and its molecular weight is 835.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pain Management
Norgesic Forte is indicated for the treatment of acute low back pain and other musculoskeletal disorders. The combination of Orphenadrine, a muscle relaxant, with Aspirin, a non-steroidal anti-inflammatory drug (NSAID), and Caffeine, a central nervous system stimulant, enhances pain relief and improves functional outcomes.
Clinical Effectiveness
A study conducted on Filipino patients demonstrated that the administration of Orphenadrine Citrate 50 mg combined with Paracetamol 650 mg (similar to the formulation in this compound) resulted in significant pain relief. The median Visual Analog Scale (VAS) score decreased from 7 at baseline to 0 by day 5 in many participants, indicating effective pain resolution .
Key Findings:
- Duration of Symptoms: Average duration before total symptom resolution was approximately 4.3 days.
- VAS Score Improvement: A significant decrease in VAS scores was observed, with 72.4% of participants reporting a decrease of at least 2 points within the first day .
- Physical Disability Scores: There was a marked improvement in physical function as measured by the Roland-Morris Disability Questionnaire (RMDQ), with scores improving from a median of 9 on day 1 to 1 by day 11 .
Muscle Relaxation
Orphenadrine Citrate acts as a muscle relaxant by inhibiting the facilitatory pathways in the central nervous system. This property is particularly beneficial in treating muscle spasms associated with acute pain conditions.
Quality of Life Improvement
The use of this compound has been linked to improvements in patients' quality of life due to its dual action on pain relief and muscle relaxation.
Quality of Life Metrics
- Participants reported significant improvements in daily activities without hindrance from acute pain after treatment.
- The combination therapy not only alleviated pain but also addressed issues related to impaired mobility due to muscle spasms .
Safety Profile
The safety profile of this compound appears favorable based on clinical studies. Most reported adverse effects were mild and self-limiting, such as somnolence, which resolved shortly after discontinuation or adjustment of dosage .
Case Studies Overview
Study Reference | Patient Demographics | Treatment Duration | VAS Score Change | Physical Disability Score Change |
---|---|---|---|---|
Nailes et al., 2024 | Filipino adults with acute low back pain | 11 days | Baseline: 7 → Day 5: 0 | Median: 9 → Median: 1 |
Salvino et al., 2024 | Mixed demographic with musculoskeletal disorders | Variable (up to 10 days) | Significant decrease noted on Day 3 | Significant improvement noted by Day 11 |
Eigenschaften
CAS-Nummer |
88566-80-7 |
---|---|
Molekularformel |
C41H49N5O14 |
Molekulargewicht |
835.9 g/mol |
IUPAC-Name |
2-acetyloxybenzoic acid;N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H23NO.C9H8O4.C8H10N4O2.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;2-5H,1H3,(H,11,12);4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
PQOVMKOIORHXFP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyme |
Norgesic forte |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.